

Unraveling the Molecular Architecture of CAS 429653-73-6: A Technical Guide

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Compound of Interest

Compound Name: (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

Cat. No.: B1683609

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For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of the chemical compound identified by CAS number 429653-73-6. This molecule, also known as Y16 and RhoA-IN-Y16, is a notable inhibitor of RhoA signaling pathways. This document collates available chemical and biological data to serve as a detailed resource for researchers in medicinal chemistry and drug discovery. While the primary publication detailing the initial synthesis and complete spectral analysis for structure elucidation is not prominently available in the public domain, this guide constructs a likely elucidation pathway based on established chemical principles and analysis of related compounds.

Introduction

CAS 429653-73-6, systematically named (E)-4-(3-((3-methylbenzyl)oxy)benzylidene)-1-phenylpyrazolidine-3,5-dione, has emerged as a significant chemical tool in cell biology and cancer research. It functions as a specific inhibitor of the Leukemia-associated Rho guanine nucleotide exchange factor (LARG), thereby blocking the activation of RhoA, a key protein in

cellular processes such as migration and proliferation. Understanding the precise molecular structure of this compound is fundamental to appreciating its mechanism of action and for guiding future drug development efforts. This guide will detail the known structural and physicochemical properties, propose a logical synthetic route, and discuss the biological context of its activity.

Physicochemical and Structural Properties

The fundamental characteristics of CAS 429653-73-6 are summarized in the table below, based on data from various chemical suppliers and databases.

Property	Value
CAS Number	429653-73-6
Synonyms	Y16, RhoA-IN-Y16, (E)-4-(3-((3-methylbenzyl)oxy)benzylidene)-1-phenylpyrazolidine-3,5-dione
Molecular Formula	C ₂₄ H ₂₀ N ₂ O ₃
Molecular Weight	384.43 g/mol
Appearance	Orange to yellow solid powder
Solubility	Soluble in DMSO
Purity (Typical)	>98% (HPLC)

Table 1: Physicochemical Properties of CAS 429653-73-6.

The molecular structure consists of a central pyrazolidine-3,5-dione ring, substituted with a phenyl group at the N1 position. A key feature is the benzylidene moiety at the C4 position, which is further functionalized with a 3-methylbenzyloxy group. The "(E)" designation in the systematic name indicates the stereochemistry around the exocyclic double bond.

Proposed Synthesis and Structure Elucidation Pathway

While the original experimental paper detailing the synthesis and full spectral characterization of CAS 429653-73-6 is not readily available, a plausible synthetic route can be inferred from established organic chemistry reactions for similar scaffolds. The structure was likely confirmed using a combination of spectroscopic techniques.

Proposed Synthetic Protocol

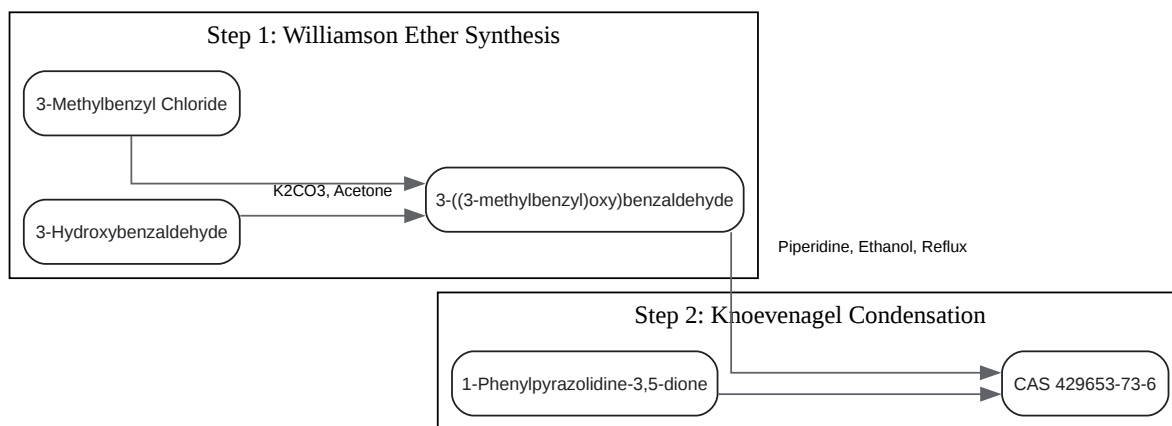
The synthesis of (E)-4-(3-((3-methylbenzyl)oxy)benzylidene)-1-phenylpyrazolidine-3,5-dione can be logically achieved through a two-step process, beginning with the synthesis of the aldehyde precursor followed by a Knoevenagel condensation.

Step 1: Synthesis of 3-((3-methylbenzyl)oxy)benzaldehyde

This intermediate is prepared by the Williamson ether synthesis. 3-Hydroxybenzaldehyde is deprotonated with a suitable base, such as potassium carbonate, and then reacted with 3-methylbenzyl chloride.

Step 2: Knoevenagel Condensation

The target compound is synthesized via the Knoevenagel condensation of 1-phenylpyrazolidine-3,5-dione with the prepared 3-((3-methylbenzyl)oxy)benzaldehyde. This reaction is typically catalyzed by a weak base, such as piperidine or pyridine, in a suitable solvent like ethanol or toluene, often with azeotropic removal of water to drive the reaction to completion.



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Proposed synthetic pathway for CAS 429653-73-6.

Spectroscopic Analysis for Structure Confirmation

The elucidation of the structure would have relied on standard spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - 1H NMR would confirm the presence of aromatic protons from the three phenyl rings, the methylene protons of the benzyl ether linkage, the methyl group protons, and the vinyl proton of the benzylidene group. The chemical shifts and coupling patterns would be crucial in confirming the substitution patterns.
 - ^{13}C NMR would show the characteristic resonances for the carbonyl carbons of the pyrazolidine-dione ring, the aromatic carbons, the methylene carbon, and the methyl carbon.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, which should be consistent with the molecular formula $C_{24}H_{20}N_2O_3$. The fragmentation pattern could provide further structural information.

- **Infrared (IR) Spectroscopy:** The IR spectrum would be expected to show characteristic absorption bands for the C=O stretching of the dione, C=C stretching of the aromatic rings and the vinyl group, and C-O stretching of the ether linkage.
- **Elemental Analysis:** This would determine the percentage composition of carbon, hydrogen, and nitrogen, which must correspond to the calculated values for the molecular formula.

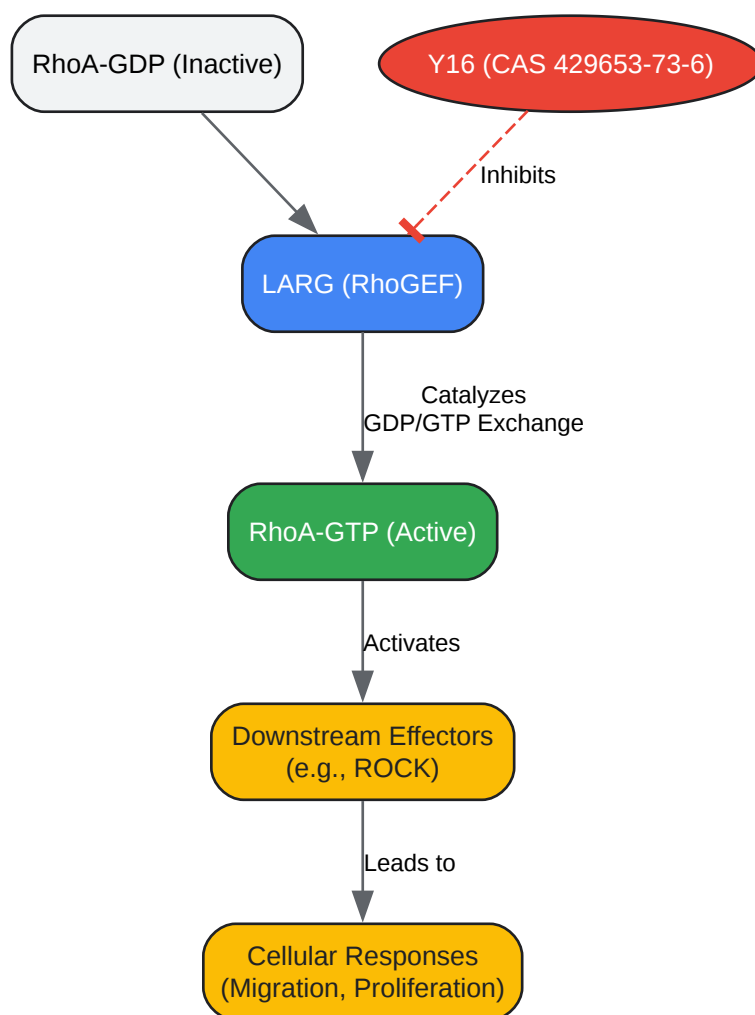
Although a certificate of analysis from a commercial supplier confirms that the ^1H NMR and MS data are consistent with the structure, the raw spectral data is not publicly available in the primary literature.

Biological Activity and Mechanism of Action

CAS 429653-73-6, referred to as Y16 in the biological literature, was identified as a specific inhibitor of the interaction between the Leukemia-associated Rho guanine nucleotide exchange factor (LARG) and RhoA.

Inhibition of LARG-RhoA Interaction

Y16 was discovered through virtual screening targeting a surface groove of the DH-PH domain of LARG. It has been shown to bind to the junction site of the DH-PH domains of LARG with a dissociation constant (K_d) of approximately 80 nM. This binding physically obstructs the interaction with RhoA, thereby preventing the LARG-catalyzed GDP to GTP exchange that leads to RhoA activation.



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Inhibition of the LARG-RhoA signaling pathway by Y16.

Specificity and Cellular Effects

Y16 exhibits specificity for LARG and other G-protein-coupled RhoGEFs like p115-RhoGEF and PDZ-RhoGEF. It shows little to no effect on the interaction of RhoA with other DBL family RhoGEFs. In cellular assays, Y16 has been demonstrated to selectively inhibit serum-induced RhoA activity, leading to a reduction in downstream signaling events such as the phosphorylation of focal adhesion kinase (FAK) and myosin light chain (MLC). Consequently, it has been shown to inhibit the growth, migration, and invasion of breast cancer cells.

Conclusion

The structure of CAS 429653-73-6 has been confidently assigned as (E)-4-(3-((3-methylbenzyl)oxy)benzylidene)-1-phenylpyrazolidine-3,5-dione based on its commercial availability and reference in the scientific literature. While the primary publication detailing its initial synthesis and the associated spectroscopic data for its structural elucidation is not prominently available, a logical synthetic pathway via Knoevenagel condensation is proposed. The biological characterization of this compound as a specific inhibitor of the LARG-RhoA interaction is well-documented, establishing it as a valuable tool for studying RhoA-mediated signaling pathways and as a potential lead compound for the development of novel therapeutics. Further research to uncover the original synthesis and full spectral analysis would be beneficial for the scientific community.

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